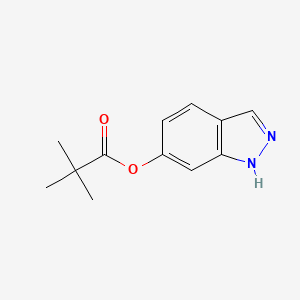

1H-indazol-6-yl 2,2-dimethylpropanoate

Description

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

1H-indazol-6-yl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)11(15)16-9-5-4-8-7-13-14-10(8)6-9/h4-7H,1-3H3,(H,13,14) |

InChI Key |

BYLDJFWUDJNOMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=NN2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-indazol-6-yl 2,2-dimethylpropanoate can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This reaction can be catalyzed by transition metals such as copper or silver, or it can proceed under metal-free conditions using montmorillonite K-10 clay under an oxygen atmosphere . The esterification of the resulting indazole with 2,2-dimethylpropanoic acid can be carried out using standard esterification techniques, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on maximizing yield and minimizing byproducts.

Chemical Reactions Analysis

1H-indazol-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The indazole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction of the indazole ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the indazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1H-indazol-6-yl 2,2-dimethylpropanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1H-indazol-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The indazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can occur through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes two tetrazole- and imidazole-containing esters, which share functional and structural motifs with 1H-indazol-6-yl 2,2-dimethylpropanoate. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Differences: The indazole core of this compound differs from the imidazole-tetrazole systems in Compounds 10 and 32. Indazoles are less polar than tetrazoles, which may influence membrane permeability and target engagement .

Ester Group Impact :

- The pivalate group in the target compound offers steric bulk and hydrolytic stability compared to the methyl esters in Compounds 10 and 32. This could reduce metabolic clearance but may also limit solubility .

Bioactivity: Compounds 10 and 32 were evaluated in radioligand binding assays, likely targeting angiotensin or kinase receptors .

Synthetic Pathways :

- Both Compounds 10 and 32 were synthesized using General Procedure 6, involving esterification and heterocyclic coupling. Similar methodologies could apply to the target compound, though indazole functionalization may require specialized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.